4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile
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Overview
Description
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile is an organic compound with a complex structure It features a bromine atom, a dimethylamino group, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ringThe cyano groups are then added via a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism by which 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can engage in pi-stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: This compound has similar structural features but differs in its functional groups and overall reactivity.
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene: Another structurally related compound with different substituents and applications.
Uniqueness
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10BrN3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H10BrN3/c1-16(2)4-3-9-5-10(7-14)11(8-15)6-12(9)13/h3-6H,1-2H3/b4-3+ |
InChI Key |
COXJPCXNCSKRJG-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=C(C=C1Br)C#N)C#N |
Canonical SMILES |
CN(C)C=CC1=CC(=C(C=C1Br)C#N)C#N |
Origin of Product |
United States |
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